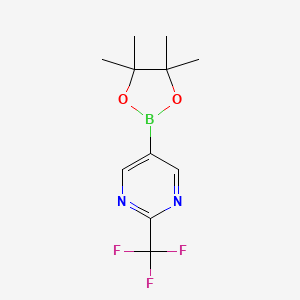
6-fluoro-3-iodopyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-iodopyridin-2-amine (6FIPA) is an organic compound of the pyridine family that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 284.99 g/mol, and it is soluble in water and alcohols. 6FIPA has a low boiling point, high melting point, and low vapor pressure. It is also relatively stable in air and has been used in a variety of synthetic reactions.
科学研究应用
6-fluoro-3-iodopyridin-2-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the determination of the structure of proteins, and the study of enzyme-substrate interactions. It has also been used in the synthesis of organic compounds, such as glycosides, amino acids, and peptides. Additionally, 6-fluoro-3-iodopyridin-2-amine has been used in the study of the structure of proteins, which is important in the understanding of the structure and function of proteins.
作用机制
The mechanism of action of 6-fluoro-3-iodopyridin-2-amine is not yet fully understood. However, it is believed that 6-fluoro-3-iodopyridin-2-amine acts as a chelating agent, binding to metal ions in the presence of a base or acid. This binding is believed to be reversible, meaning that the metal ions can be released from the 6-fluoro-3-iodopyridin-2-amine complex when the pH is changed. Additionally, it is believed that 6-fluoro-3-iodopyridin-2-amine can act as an electron donor, providing electrons to electron-deficient compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-3-iodopyridin-2-amine are not yet fully understood. However, it is believed that 6-fluoro-3-iodopyridin-2-amine can act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 6-fluoro-3-iodopyridin-2-amine has been shown to bind to certain proteins, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
实验室实验的优点和局限性
The advantages of using 6-fluoro-3-iodopyridin-2-amine in laboratory experiments include its low cost, its low toxicity, and its stability in air. Additionally, 6-fluoro-3-iodopyridin-2-amine is soluble in water and alcohols, making it easy to use in a variety of reactions. The main limitation of using 6-fluoro-3-iodopyridin-2-amine in laboratory experiments is its low solubility in some solvents, such as ether and chloroform.
未来方向
The future directions for research on 6-fluoro-3-iodopyridin-2-amine include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and other organic synthesis. Additionally, further research could be done on the synthesis of 6-fluoro-3-iodopyridin-2-amine, as well as its potential use in the study of enzyme-substrate interactions and the structure of proteins. Finally, further research could be done on the potential applications of 6-fluoro-3-iodopyridin-2-amine in the synthesis of pharmaceuticals and other organic compounds.
合成方法
6-fluoro-3-iodopyridin-2-amine can be synthesized by several methods, including a condensation reaction between 2-amino-3-fluoropyridine and 2-iodopyridine, a reaction between 2-amino-3-fluoropyridine and 2-iodopyridine in the presence of a base, and a reaction between 2-amino-3-fluoropyridine and 2-iodopyridine in the presence of a catalyst. The condensation reaction between 2-amino-3-fluoropyridine and 2-iodopyridine is the most common method for synthesizing 6-fluoro-3-iodopyridin-2-amine. This reaction involves the condensation of the two compounds in the presence of an acid, such as sulfuric acid or hydrochloric acid. The reaction produces the desired product, 6-fluoro-3-iodopyridin-2-amine, and a byproduct, water.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-iodopyridin-2-amine involves the introduction of a fluorine atom and an iodine atom onto a pyridine ring, followed by the conversion of the resulting intermediate to an amine.", "Starting Materials": [ "2-chloropyridine", "potassium fluoride", "sodium iodide", "ammonia" ], "Reaction": [ "Step 1: 2-chloropyridine is treated with potassium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) to introduce a fluorine atom onto the pyridine ring, yielding 2-fluoropyridine.", "Step 2: 2-fluoropyridine is then treated with sodium iodide in the presence of a reducing agent such as copper powder and a solvent such as acetone to introduce an iodine atom onto the pyridine ring, yielding 6-fluoro-3-iodopyridine.", "Step 3: 6-fluoro-3-iodopyridine is then treated with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to convert the pyridine ring to an amine, yielding 6-fluoro-3-iodopyridin-2-amine." ] } | |
CAS 编号 |
1807005-79-3 |
分子式 |
C5H4FIN2 |
分子量 |
238 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



